8-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione
Description
8-{[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl}[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione is a heterocyclic compound featuring a triazolo[4,3-a]pyridine core substituted with a sulfonyl-linked 4-(4-fluorophenyl)piperazine moiety at the 8-position and a thione group at the 3-position. This compound (CAS: 1707586-26-2) is commercially available with a purity of 90% and is cataloged under reference MFCD26130108 .
Properties
IUPAC Name |
8-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O2S2/c17-12-3-5-13(6-4-12)20-8-10-21(11-9-20)26(23,24)14-2-1-7-22-15(14)18-19-16(22)25/h1-7H,8-11H2,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDSWYDWASSUBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CN4C3=NNC4=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The exact mode of action of this compound is not well-documented. Given its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces. Further experimental studies are needed to confirm these hypotheses.
Biochemical Pathways
Once the targets are identified, it will be possible to map the compound to specific biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its molecular weight (377.4 g/mol) suggests that it may have reasonable oral bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed. Other factors such as solubility and permeability also play a crucial role in determining bioavailability.
Biological Activity
The compound 8-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione is a novel synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C₁₆H₁₆FN₅O₃S
- CAS Number : 1291486-96-8
- Molecular Weight : 377.39 g/mol
- Purity : ≥95%
The biological activity of this compound primarily involves its interaction with various biological targets. The presence of the piperazine moiety is significant for its pharmacological properties, particularly in modulating neurotransmitter systems. Compounds with similar structures have been shown to act as inhibitors of monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters such as serotonin and dopamine.
Inhibition Studies
Research indicates that derivatives containing the piperazine structure exhibit potent inhibitory effects on MAO-A and MAO-B. For instance, a related compound demonstrated an IC50 value of 0.013 µM for MAO-B inhibition, showcasing the potential effectiveness of such compounds in treating neurodegenerative diseases like Alzheimer’s .
| Compound | Target | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| T6 | MAO-B | 0.013 | 120.8 |
| T3 | MAO-B | 0.039 | 107.4 |
Cytotoxicity Assessment
Cytotoxicity assays conducted on fibroblast cell lines (L929) revealed that certain derivatives were less toxic compared to others. For example, compound T6 showed no significant cytotoxic effects at concentrations up to 100 µM, while T3 exhibited complete cell death at higher concentrations .
Case Studies and Research Findings
- Neuroprotective Effects : A study evaluated the neuroprotective effects of triazole derivatives against oxidative stress-induced neuronal damage. The results indicated that these compounds could significantly reduce cell death in neuronal cultures exposed to oxidative stressors.
- Antimicrobial Activity : Other studies have assessed the antimicrobial properties of similar triazole compounds. These compounds were found to exhibit moderate activity against various bacterial and fungal strains, suggesting potential applications in treating infections .
- Tyrosinase Inhibition : The compound's structural analogs were tested for their ability to inhibit tyrosinase, an enzyme involved in melanin production. One derivative was found to be a competitive inhibitor with an IC50 value significantly lower than that of standard inhibitors like kojic acid .
Scientific Research Applications
Overview
The compound 8-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione has garnered attention in medicinal chemistry due to its diverse pharmacological activities. This article explores its applications in various scientific research domains, focusing on its therapeutic potential and mechanisms of action.
Pharmacological Properties
Research indicates that derivatives of triazolo[4,3-a]pyridine exhibit significant pharmacological activities. The specific compound has been associated with the following effects:
- Tranquilizing Action : Similar to major tranquilizers like chlorpromazine, this compound exhibits sedative and myorelaxing properties. It has been shown to reduce motor activity and induce sedation in animal models, suggesting potential applications in treating anxiety and related disorders .
- Hypotensive Effects : Studies demonstrate that the compound can lower blood pressure in animal models, indicating its potential use as an antihypertensive agent. Doses ranging from 5 to 10 mg/kg have shown effectiveness in normal and hypertensive rats .
- Analgesic Activity : The compound has also demonstrated analgesic properties, inhibiting pain responses in models of writhing and tail pinching. This suggests its potential utility in pain management therapies .
Structural Characteristics
The molecular structure of this compound includes a fluorinated piperazine moiety linked to a triazolo-pyridine core. The presence of the sulfonyl group enhances its pharmacological profile by improving solubility and bioavailability .
Case Studies
Several studies have investigated the therapeutic applications of this compound and its derivatives:
- Anxiety Disorders : In a controlled study involving rodents, the administration of the compound resulted in significant reductions in anxiety-like behavior as measured by elevated plus maze tests. This suggests its potential as a treatment for anxiety disorders .
- Hypertension Research : A study focused on the hypotensive effects of similar compounds revealed that they could effectively manage hypertension in animal models. The results indicated that these compounds could offer a new avenue for developing antihypertensive medications .
- Pain Management Trials : In analgesic studies, the compound was tested against established pain models. Results showed that it significantly reduced pain responses compared to control groups, highlighting its potential for inclusion in pain management protocols .
Comparative Data Table
The following table summarizes key findings related to the pharmacological effects of this compound compared to other known compounds:
Comparison with Similar Compounds
Key Observations:
Substituent Flexibility: The target compound’s 4-(4-fluorophenyl)piperazinylsulfonyl group distinguishes it from analogs with bulkier substituents (e.g., 2,4-difluorophenyl in or dihydroquinolinylsulfonyl in ).
Synthetic Yields : Derivatives synthesized via reductive amination or nucleophilic substitution (e.g., compounds in ) exhibit higher yields (81–94%) compared to the PET ligand in (25.6%), underscoring the impact of reaction conditions on efficiency.
Thermal Stability: The exceptionally high melting point of compound 14c (>320°C) contrasts with the target compound’s unspecified data, suggesting that sulfonyl-linked dihydroquinoline groups may enhance crystalline stability compared to piperazinylsulfonyl-thione systems.
Pharmacological and Functional Comparisons
Key Observations:
Antimalarial Potential: Sulfonamide derivatives (e.g., 15a–15e) demonstrate potent antimalarial activity, with IC₅₀ values <10 µg/mL . The target compound’s thione group may offer similar parasite inhibition via interaction with heme or cysteine proteases, though empirical validation is needed.
However, the thione group in the target compound may alter pharmacokinetics compared to trazodone’s ketone moiety.
Imaging and Diagnostics: The PET ligand in highlights the utility of triazolopyridine scaffolds in diagnostic agents, suggesting that the target compound could be radiolabeled for similar applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
